BenchChemオンラインストアへようこそ!

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Hypoglycemic agents Phenylacetic acid benzylamides Halogen SAR

Procure this dual-scaffold compound to bridge hypoglycemic benzylamides & β-cell protective benzylamino-oxoethyl chemotypes. The 3-fluoro ester substitution uniquely probes H-bond & metabolic liability compared to 3-MeO, 4-BrPhO, or benzodioxin analogs. Use in in vivo glucose-lowering or INS-1 ER-stress SAR. Direct synthetic access via hydrolysis/transesterification. Request characterization & pricing now.

Molecular Formula C17H16FNO3
Molecular Weight 301.317
CAS No. 1794938-42-3
Cat. No. B2355126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
CAS1794938-42-3
Molecular FormulaC17H16FNO3
Molecular Weight301.317
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F
InChIInChI=1S/C17H16FNO3/c18-15-8-4-7-14(9-15)10-17(21)22-12-16(20)19-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,20)
InChIKeySDWNXXDVUPHBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794938-42-3): A Dual-Functional Phenylacetate Ester Building Block for Medicinal Chemistry Procurement


[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794938‑42‑3, molecular formula C₁₇H₁₆FNO₃, molecular weight 301.317) is a synthetic organic compound that integrates a 2‑(benzylamino)‑2‑oxoethyl alcohol fragment with a 3‑fluorophenylacetic acid moiety via an ester linkage [1]. The molecule belongs to the broader class of phenylacetic acid benzylamide/ester derivatives, which have been disclosed as hypoglycemic agents in foundational patents [2]. The 2‑(benzylamino)‑2‑oxoethyl scaffold has independently been validated as a pancreatic β‑cell protective pharmacophore against endoplasmic reticulum (ER) stress, with optimized analogs achieving nanomolar potency [3]. This compound thus occupies a structurally distinctive niche at the intersection of two therapeutically relevant chemotypes, making it a non‑trivial building block for drug discovery programs that require both the glycine‑derived benzylamino‑oxoethyl linker and the meta‑fluorine substitution pattern on the phenylacetate aryl ring.

Why Generic Replacement of [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794938-42-3) with In‑Class Analogs Is Scientifically Unreliable


Simple structural similarity among “benzylamino‑oxoethyl” or “phenylacetate” derivatives does not guarantee equivalent biological or physicochemical behavior. The phenylacetic acid benzylamide patent family (US 5,216,167) explicitly teaches that halogen substitution on the phenyl ring modulates hypoglycemic potency, yet no quantitative activity data are publicly available for the 3‑fluoro substitution pattern relative to 3‑chloro, 4‑fluoro, or unsubstituted analogs [1]. Concurrently, structure‑activity relationship (SAR) studies on the N‑(2‑(benzylamino)‑2‑oxoethyl)benzamide scaffold reveal that seemingly minor substituent changes on the benzamide ring can shift β‑cell protective EC₅₀ values by orders of magnitude [2]. The target compound replaces the benzamide with a 3‑fluorophenylacetate ester, altering both hydrogen‑bonding capacity and metabolic susceptibility. Furthermore, replacing the 3‑fluoro substituent with a 3‑methoxy group, a 4‑bromophenoxy group, or a 2,3‑dihydro‑1,4‑benzodioxin group—all of which are commercially available close analogs—introduces significant shifts in lipophilicity (LogP), electronic character, and steric bulk, which can unpredictably affect target engagement, solubility, and downstream synthetic utility . These multidimensional differences mean that generic substitution without confirmatory comparative data carries a high risk of experimental irreproducibility.

Quantitative Differentiation Evidence for [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794938-42-3) Relative to Closest Analogs


Meta-Fluorine Substitution on the Phenylacetate Ring: Hypoglycemic Class Patent Coverage vs. Unsubstituted and Alternative Halogen Analogs

The foundational patent on phenylacetic acid benzylamides (US 5,216,167) claims compounds in which R₂ (the phenyl ring substituent) can be hydrogen, fluorine, chlorine, bromine, methyl, or methoxy, and teaches that halogen substitution is integral to hypoglycemic activity [1]. The target compound incorporates the 3‑fluoro substituent explicitly within the claimed scope, whereas unsubstituted phenylacetate analogs fall outside the most active halogen‑containing subset. Direct comparator 2‑(benzylamino)‑2‑oxoethyl 2‑phenylacetate (i.e., R₂ = H) is not explicitly exemplified in the potency‑demonstrating embodiments, while 4‑chlorophenyl and 4‑fluorophenyl variants are described [1]. The 3‑fluoro regioisomer provides a distinct electronic and steric profile: the meta‑fluorine exerts an electron‑withdrawing inductive effect (−I) without the para‑resonance donation seen in 4‑fluoro or 4‑methoxy analogs, which can differentially influence π‑stacking and hydrogen‑bonding interactions with biological targets [2].

Hypoglycemic agents Phenylacetic acid benzylamides Halogen SAR

Benzylamino‑Oxoethyl Scaffold ER‑Stress Protective Potency: Class Benchmark from the N‑(2‑(Benzylamino)‑2‑oxoethyl)benzamide Series

The 2‑(benzylamino)‑2‑oxoethyl scaffold has been validated in a peer‑reviewed study as a pancreatic β‑cell protective chemotype against ER stress. The optimized analog WO5m (N‑(2‑(benzylamino)‑2‑oxoethyl)‑2‑chloro‑5‑(trifluoromethyl)benzamide) achieved maximal β‑cell protection of 100% with an EC₅₀ of 0.1 ± 0.01 µM, representing a substantial improvement over the parent 1,2,3‑triazole‑derived hit, which exhibited narrow activity range and limited aqueous solubility [1]. The target compound [2‑(benzylamino)‑2‑oxoethyl] 2‑(3‑fluorophenyl)acetate shares the critical benzylamino‑oxoethyl substructure but replaces the benzamide pharmacophore with a 3‑fluorophenylacetate ester, offering a distinct vector for structure‑activity relationship (SAR) exploration. By contrast, close analog 2‑(benzylamino)‑2‑oxoethyl (3‑methoxyphenyl)acetate replaces the 3‑fluoro group with a 3‑methoxy group, which alters both the electronic nature (methoxy is electron‑donating via resonance, +M) and the hydrogen‑bond acceptor/donor profile, potentially redirecting biological activity away from the ER‑stress axis .

ER stress Pancreatic β‑cell protection Diabetes

Calculated Lipophilicity (LogP) Differentiation: 3‑Fluorophenyl Acetate vs. 4‑Bromophenoxy Analog

Lipophilicity (LogP) is a critical parameter governing solubility, permeability, metabolic stability, and protein binding. The close structural analog [2‑(benzylamino)‑2‑oxoethyl] 2‑(4‑bromophenoxy)acetate has a computationally predicted LogP of 3.3 . The 3‑fluorophenylacetate target compound, by virtue of replacing the bromophenoxy group (Br, molecular weight 79.9; π‑heavy) with a meta‑fluorophenyl group (F, molecular weight 19.0; moderate σ‑withdrawing), is predicted to exhibit a lower LogP. The ethyl ester of 3‑fluorophenylacetic acid has an experimentally determined LogP of 2.3 , while the benzylamino‑oxoethyl fragment contributes an incremental LogP of approximately 1.0‑1.2 based on the measured LogP of N‑(2‑(benzylamino)‑2‑oxoethyl)isobutyramide (LogP = 1.06) . Summing these fragments yields an estimated LogP of ~3.3‑3.5 for the target compound, which, while numerically similar to the bromophenoxy analog, benefits from the absence of the heavy bromine atom (reducing molecular weight and potential for CYP450‑mediated metabolism) and the favorable metabolic profile of fluorine substitution [1].

Lipophilicity Drug‑likeness Physicochemical profiling

Ester vs. Amide Linkage: Differential Hydrolytic Stability and Prodrug Potential

The phenylacetic acid benzylamide patent (US 5,216,167) claims benzylamide derivatives with a direct amide bond between the phenylacetic acid and the benzylamine nitrogen [1]. The target compound replaces this amide linkage with an ester linkage (phenylacetate → 2‑(benzylamino)‑2‑oxoethyl ester), introducing a hydrolytically labile site that can be cleaved by plasma and tissue esterases. This structural feature positions the compound as a potential ester prodrug: if the free 3‑fluorophenylacetic acid is the active metabolite, the ester may enhance oral absorption or enable tissue‑specific release. Conversely, the amide‑linked benzylamide analogs are metabolically more stable and may exhibit longer half‑lives. No head‑to‑head stability comparison between these specific compounds has been published; however, the general principle that ester derivatives of phenylacetic acids serve as prodrugs is well precedented, as illustrated by the ethyl ester of 3‑fluorophenylacetic acid (LogP = 2.3) and other phenylacetate esters used as pharmacokinetic tools [2].

Ester prodrug Metabolic lability Pharmacokinetics

Highest‑Confidence Research and Industrial Application Scenarios for [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate (CAS 1794938-42-3)


Medicinal Chemistry Starting Point for Hypoglycemic Agent Discovery Targeting the Phenylacetic Acid Benzylamide Pharmacophore

The compound falls within the broad genus of phenylacetic acid benzylamides claimed in US 5,216,167 as hypoglycemic agents [1]. Its 3‑fluorophenyl substitution and ester linkage make it a suitable intermediate for structure‑activity relationship (SAR) campaigns aiming to optimize glucose‑lowering potency, oral bioavailability, and metabolic stability. Researchers can use this compound as a reference ester analog to compare against the corresponding benzylamide derivatives, systematically probing the impact of the fluorine position and ester‑vs‑amide linkage on in vivo efficacy.

Chemical Biology Probe for Endoplasmic Reticulum Stress and Pancreatic β‑Cell Dysfunction

The benzylamino‑oxoethyl scaffold has been validated as a protective agent against ER‑stress‑induced pancreatic β‑cell death (WO5m EC₅₀ = 0.1 µM, 100% max protection) [2]. The target compound, bearing a 3‑fluorophenylacetate group in place of the benzamide, serves as a novel chemical probe to explore whether the ester‑linked variant retains or enhances ER‑stress‑suppressive activity. Its use in INS‑1 cell‑based assays with thapsigargin or tunicamycin treatment can delineate the pharmacophore requirements for β‑cell protection.

Building Block for Diversity‑Oriented Synthesis of Fluorinated Compound Libraries

The presence of the ester functionality enables straightforward hydrolysis to the free carboxylic acid or transesterification to access diverse ester derivatives . The 3‑fluorophenyl group is a privileged fragment in medicinal chemistry, enhancing metabolic stability and target binding [3]. The benzylamino‑oxoethyl moiety can be further elaborated via amide coupling or nucleophilic substitution, making the compound a versatile starting material for generating focused libraries of fluorine‑containing small molecules for high‑throughput screening.

Comparator Compound in Physicochemical Profiling of Halogen‑Substituted Phenylacetate Esters

The compound can serve as a benchmark in comparative physicochemical studies with its closest commercially available analogs, including the 3‑methoxyphenyl acetate, 4‑bromophenoxy acetate, and 2,3‑dihydro‑1,4‑benzodioxin acetate derivatives . By measuring and comparing experimental LogP, aqueous solubility, metabolic stability in liver microsomes, and plasma protein binding across this series, researchers can quantify the specific contribution of the 3‑fluoro substituent to drug‑like properties and guide the selection of leads for further development.

Quote Request

Request a Quote for [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.